2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol typically involves the bromination of 3-methylphenylacetic acid followed by amination and reduction steps. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step may involve the use of ammonia or an amine derivative .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol has been studied for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with neurotransmitter systems and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-bromo-3-methylphenoxy)ethan-1-amine: A derivative with similar structural features and potential research applications.
2-Amino-2-(4-chloro-3-methylphenyl)ethan-1-ol: A compound with a chlorine atom instead of bromine, exhibiting different chemical reactivity and properties.
Uniqueness
2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the bromine atom and the amino group provides distinct properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-amino-2-(4-bromo-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-4-7(9(11)5-12)2-3-8(6)10/h2-4,9,12H,5,11H2,1H3 |
InChI Key |
PKEVZSCQCTWTLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CO)N)Br |
Origin of Product |
United States |
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